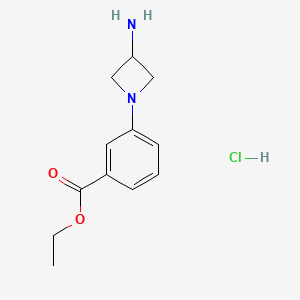
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO5. It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents. The process can be summarized as follows:
Bromination: 2,4-dihydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: 5-Bromo-2,4-dihydroxy-3-nitrobenzoic acid.
Reduction: 5-Bromo-2,4-dihydroxy-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,4-dihydroxybenzaldehyde
- 5-Bromo-2,4-dimethoxybenzaldehyde
- 5-Bromo-3-nitrosalicylaldehyde
Uniqueness
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H4BrNO5 |
|---|---|
Poids moléculaire |
262.01 g/mol |
Nom IUPAC |
5-bromo-2,4-dihydroxy-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO5/c8-4-1-3(2-10)6(11)5(7(4)12)9(13)14/h1-2,11-12H |
Clé InChI |
DDJLBLQWCJWPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




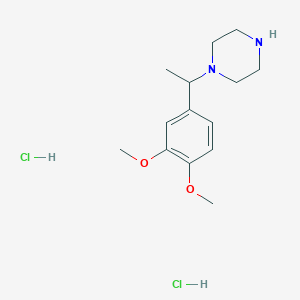
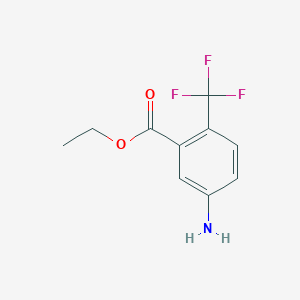

![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
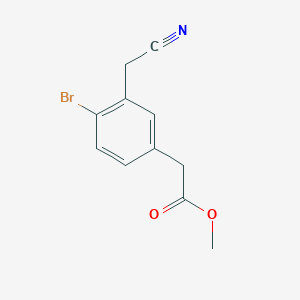
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)


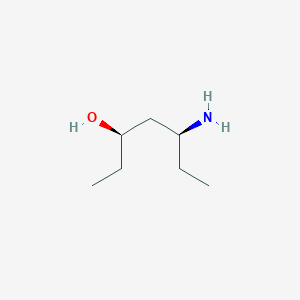
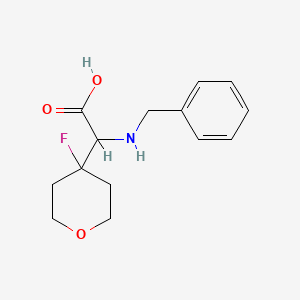
![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)
